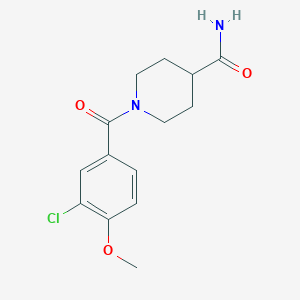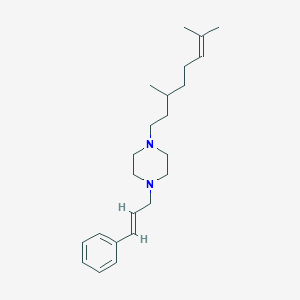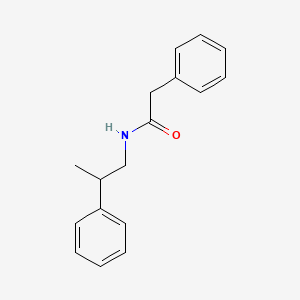![molecular formula C15H10F2N2OS B5368111 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone CAS No. 64820-49-1](/img/structure/B5368111.png)
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone
Descripción general
Descripción
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone, also known as DFB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFB belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cell proliferation or viral replication. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its antitumor activity. This compound has also been found to inhibit the activity of neuraminidase, an enzyme that is involved in the release of influenza virus from infected cells, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit both biochemical and physiological effects. Biochemically, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. Physiologically, this compound has been found to reduce tumor growth and metastasis in animal models, which further supports its potential as an anticancer agent. This compound has also been found to reduce viral replication and improve survival in animal models of influenza infection, which supports its potential as an antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined, which allows for accurate characterization and reproducibility. This compound also exhibits a high degree of selectivity and potency, which makes it a valuable tool for studying specific biological pathways or targets. However, this compound also has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain assays or experiments. This compound also has a relatively short half-life, which may require frequent dosing or administration in animal models.
Direcciones Futuras
There are several future directions for research on 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone. One direction is to further elucidate its mechanism of action, which may lead to the discovery of new targets or pathways for drug development. Another direction is to optimize its pharmacokinetic properties, such as solubility and half-life, which may improve its efficacy and safety in animal models and clinical trials. Finally, there is a need to evaluate the potential of this compound in combination with other drugs or therapies, which may enhance its antitumor or antiviral activity and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone involves a two-step process. The first step involves the reaction of 2-aminobenzonitrile with difluoromethylthiol in the presence of a catalyst, such as copper iodide, to form 2-(difluoromethylthio)benzamide. The second step involves the reaction of 2-(difluoromethylthio)benzamide with phenyl isocyanate in the presence of a base, such as triethylamine, to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. In particular, this compound has shown promising results in inhibiting the growth of cancer cells, such as lung cancer, breast cancer, and leukemia. This compound has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, and antiviral activity against influenza A virus. These findings suggest that this compound has potential applications in drug discovery and development.
Propiedades
IUPAC Name |
6-(difluoromethylsulfanyl)-4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c16-14(17)21-10-6-7-12-11(8-10)13(19-15(20)18-12)9-4-2-1-3-5-9/h1-8,14H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOQFOCMUIHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215115 | |
| Record name | 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
64820-49-1 | |
| Record name | 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064820491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5368030.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5368036.png)
![methyl 2-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5368048.png)
![7-(4-acetylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5368052.png)


![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)

![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide](/img/structure/B5368096.png)
![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5368099.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5368106.png)
![3-(allylthio)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5368119.png)
